

# ODM-203: A Dual-Inhibitor Approach to Antiangiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | ODM-203  |           |
| Cat. No.:            | B8093364 | Get Quote |

#### Introduction

**ODM-203**, also known as TAS-115, is a potent, orally bioavailable small molecule inhibitor targeting two critical pathways in tumor growth and vascularization: the fibroblast growth factor receptor (FGFR) and the vascular endothelial growth factor receptor (VEGFR) families of receptor tyrosine kinases (RTKs). By simultaneously blocking these signaling cascades, **ODM-203** exerts a powerful anti-tumor effect driven by direct inhibition of cancer cell proliferation and a robust antiangiogenic mechanism, cutting off the blood supply that tumors require to grow and metastasize. This technical guide provides an in-depth overview of **ODM-203**'s mechanism of action, preclinical efficacy, and the experimental methodologies used for its evaluation.

# Mechanism of Action: Dual Blockade of Pro-Angiogenic Signaling

Tumor angiogenesis, the formation of new blood vessels, is a hallmark of cancer and is predominantly driven by signaling through the VEGFR and FGFR pathways.

 VEGFR Pathway: Vascular endothelial growth factor (VEGF) binds to its receptors (primarily VEGFR-2 or KDR) on endothelial cells. This triggers receptor dimerization and autophosphorylation, activating downstream pathways like PI3K/AKT and RAS/MAPK, which ultimately promote endothelial cell proliferation, migration, survival, and vascular permeability.







 FGFR Pathway: The fibroblast growth factor (FGF) family and their receptors are also crucial. FGF signaling in endothelial cells can induce proliferation and migration.
 Furthermore, in tumor cells, aberrant FGFR signaling (due to mutations or amplifications) can be a primary driver of tumor growth and can also induce the expression of proangiogenic factors like VEGF.

**ODM-203** is a type I ATP-competitive inhibitor that binds to the active conformation of the kinase domain of both FGFRs and VEGFRs, preventing ATP binding and subsequent receptor autophosphorylation. This dual blockade effectively shuts down the primary signaling pathways responsible for tumor-induced angiogenesis.





Click to download full resolution via product page

Caption: Mechanism of ODM-203 dual inhibition on angiogenic signaling pathways.

## **Preclinical Efficacy: Quantitative Data**



**ODM-203** has demonstrated potent inhibitory activity against key angiogenic kinases and significant anti-tumor efficacy in various preclinical cancer models.

#### In Vitro Kinase Inhibition

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **ODM-203** against a panel of receptor tyrosine kinases, highlighting its potent activity against FGFR and VEGFR family members.

| Kinase Target                                                                              | IC50 (nmol/L) |  |  |
|--------------------------------------------------------------------------------------------|---------------|--|--|
| FGFR1                                                                                      | 1.3           |  |  |
| FGFR2                                                                                      | 2.9           |  |  |
| FGFR3                                                                                      | 3.7           |  |  |
| FGFR4                                                                                      | 20            |  |  |
| VEGFR1                                                                                     | 5.8           |  |  |
| VEGFR2 (KDR)                                                                               | 1.5           |  |  |
| VEGFR3                                                                                     | 3.1           |  |  |
| PDGFRβ                                                                                     | 21            |  |  |
| c-KIT                                                                                      | 8.3           |  |  |
| RET                                                                                        | 11            |  |  |
| (Data compiled from preclinical studies. Actual values may vary slightly between different |               |  |  |

## In Vivo Anti-Tumor Activity

assays and experimental conditions.)

The efficacy of **ODM-203** has been evaluated in mouse xenograft models using human cancer cell lines. The table below presents a summary of its in vivo anti-tumor effects.



| Cell Line (Cancer<br>Type) | Mouse Model | Dosing (Oral, Once<br>Daily) | Tumor Growth Inhibition (TGI %) |
|----------------------------|-------------|------------------------------|---------------------------------|
| SNU-16 (Gastric)           | BALB/c nude | 100 mg/kg                    | 99%                             |
| KATO-III (Gastric)         | BALB/c nude | 100 mg/kg                    | 78%                             |
| NCI-H1581 (Lung)           | BALB/c nude | 100 mg/kg                    | 87%                             |
| RT112/84 (Bladder)         | BALB/c nude | 100 mg/kg                    | 104% (regression)               |
| (Data represents           |             |                              |                                 |
| examples of                |             |                              |                                 |
| preclinical in vivo        |             |                              |                                 |
| studies. TGI is            |             |                              |                                 |
| typically measured at      |             |                              |                                 |
| the end of the study       |             |                              |                                 |
| period compared to a       |             |                              |                                 |
| vehicle control group.)    |             |                              |                                 |

## **Experimental Protocols**

The characterization of **ODM-203** involves a series of standardized in vitro and in vivo experiments to determine its potency, selectivity, and efficacy.





Click to download full resolution via product page

Caption: Standard preclinical workflow for evaluating a kinase inhibitor like ODM-203.



## In Vitro Kinase Inhibition Assay (HTRF Method)

This protocol describes a generalized Homogeneous Time-Resolved Fluorescence (HTRF) assay to determine the IC50 value of an inhibitor against a specific kinase.

- Objective: To quantify the ability of ODM-203 to inhibit the phosphorylation of a substrate by a target kinase (e.g., VEGFR2).
- Materials: Recombinant human VEGFR2 kinase, biotinylated poly(Glu, Tyr) 4:1 substrate,
   ATP, ODM-203 serial dilutions, assay buffer, streptavidin-XL665, and a phosphorylation-site-specific antibody labeled with Europium cryptate (Eu3+).
- Methodology:
  - The kinase reaction is initiated by adding ATP to wells containing the recombinant kinase, the biotinylated substrate, and varying concentrations of **ODM-203** (or DMSO as a vehicle control).
  - The mixture is incubated at room temperature for a specified time (e.g., 60 minutes) to allow for substrate phosphorylation.
  - The reaction is terminated by adding a stop buffer containing EDTA and the HTRF detection reagents (streptavidin-XL665 and Eu3+-labeled antibody).
  - After another incubation period, the plate is read on an HTRF-compatible reader. The
    reader excites the Europium donor (at 320 nm) and measures emission at two
    wavelengths: 620 nm (cryptate emission) and 665 nm (FRET-sensitized acceptor
    emission).
  - Data Analysis: The ratio of the 665 nm to 620 nm signals is calculated. A high ratio
    indicates high FRET, meaning the substrate was phosphorylated and bound by the
    antibody. The signal ratio is plotted against the logarithm of the inhibitor concentration, and
    a sigmoidal dose-response curve is fitted to calculate the IC50 value.

### In Vivo Tumor Xenograft Study

This protocol outlines a standard procedure to assess the anti-tumor efficacy of **ODM-203** in an immunodeficient mouse model.



- Objective: To measure the inhibition of tumor growth by orally administered **ODM-203**.
- Materials: Immunodeficient mice (e.g., BALB/c nude), a human cancer cell line with known FGFR/VEGFR pathway activation (e.g., SNU-16), cell culture media, Matrigel, ODM-203 formulation for oral gavage, vehicle control, calipers.
- Methodology:
  - Cell Implantation: The selected cancer cells are harvested, mixed with Matrigel, and injected subcutaneously into the flank of each mouse.
  - Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomized into treatment and control groups based on tumor volume.
  - Drug Administration: The treatment group receives **ODM-203** via oral gavage once daily at a predetermined dose (e.g., 100 mg/kg). The control group receives the vehicle solution on the same schedule.
  - Monitoring: Animal body weight and tumor volume are measured 2-3 times per week.
     Tumor volume is typically calculated using the formula: (Length x Width²) / 2.
  - Endpoint: The study is concluded when tumors in the control group reach a predetermined maximum size, or after a fixed duration (e.g., 21 days).
  - Data Analysis: The primary endpoint is the Tumor Growth Inhibition (TGI) percentage, calculated as: TGI (%) = [1 (Mean tumor volume of treated group at end / Mean tumor volume of control group at end)] x 100. Statistical analysis (e.g., t-test) is performed to determine significance.

## Conclusion

**ODM-203** (TAS-115) is a potent dual inhibitor of FGFR and VEGFR signaling, two of the most critical pathways in tumor angiogenesis. Its robust preclinical profile, characterized by low nanomolar inhibitory activity and significant in vivo tumor growth inhibition, establishes it as a promising anti-cancer agent. The dual-targeting mechanism provides a comprehensive approach to blocking tumor vascularization and directly inhibiting tumor cell growth, making it a







candidate for further clinical development in solid tumors where these pathways are dysregulated.

 To cite this document: BenchChem. [ODM-203: A Dual-Inhibitor Approach to Antiangiogenesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8093364#odm-203-and-its-role-in-antiangiogenesis]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com